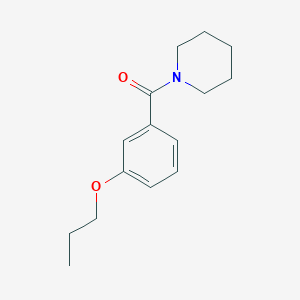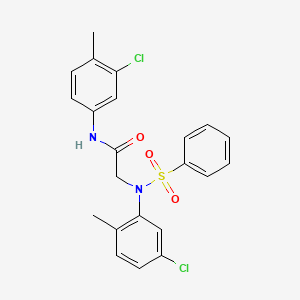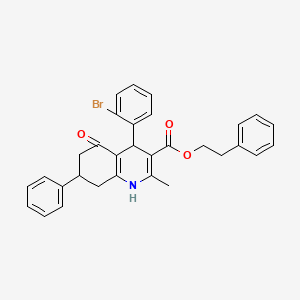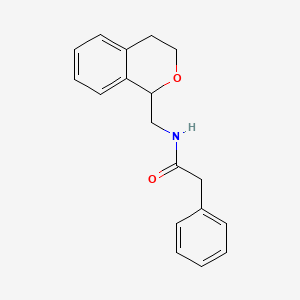
1-(3-propoxybenzoyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-propoxybenzoyl)piperidine, also known as P3P, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized through various methods. The purpose of
作用机制
The mechanism of action of 1-(3-propoxybenzoyl)piperidine is not fully understood, but it is believed to involve the activation of the Nrf2-ARE pathway, which is a cellular defense mechanism that regulates the expression of antioxidant and detoxifying enzymes. 1-(3-propoxybenzoyl)piperidine has been shown to increase the expression of Nrf2 and its downstream targets, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-propoxybenzoyl)piperidine has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties. Studies have also shown that 1-(3-propoxybenzoyl)piperidine can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. In addition, 1-(3-propoxybenzoyl)piperidine has been shown to improve motor function and reduce dopaminergic neuron loss in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of 1-(3-propoxybenzoyl)piperidine is its high purity and yield, which allows for accurate and reproducible experiments. However, one limitation is that 1-(3-propoxybenzoyl)piperidine has only been studied in animal models, and its effects in humans are not yet known. Furthermore, the optimal dosage and administration route of 1-(3-propoxybenzoyl)piperidine have not been established, which may limit its potential therapeutic applications.
未来方向
Future research on 1-(3-propoxybenzoyl)piperidine should focus on its potential therapeutic applications in humans, particularly in the treatment of neurodegenerative diseases. Studies should also investigate the optimal dosage and administration route of 1-(3-propoxybenzoyl)piperidine, as well as its potential side effects. Furthermore, the mechanism of action of 1-(3-propoxybenzoyl)piperidine should be further elucidated to better understand its neuroprotective properties. Finally, studies should investigate the potential of 1-(3-propoxybenzoyl)piperidine as a lead compound for the development of novel neuroprotective drugs.
合成方法
1-(3-propoxybenzoyl)piperidine can be synthesized through several methods, including the reaction of 3-propoxybenzoyl chloride with piperidine in the presence of a base, or the reaction of 3-propoxybenzaldehyde with piperidine in the presence of a reducing agent. These methods have been optimized to yield high purity and high yield of 1-(3-propoxybenzoyl)piperidine.
科学研究应用
1-(3-propoxybenzoyl)piperidine has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 1-(3-propoxybenzoyl)piperidine has neuroprotective effects and can inhibit the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease. 1-(3-propoxybenzoyl)piperidine has also been shown to improve motor function and reduce dopaminergic neuron loss in animal models of Parkinson's disease.
属性
IUPAC Name |
piperidin-1-yl-(3-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-11-18-14-8-6-7-13(12-14)15(17)16-9-4-3-5-10-16/h6-8,12H,2-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWANZOLHGRJQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5104710.png)
![4-({4-[(3,4-dichlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5104720.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5104738.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5104739.png)
![1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5104747.png)
![2-[4-allyl-5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5104755.png)



![N-[2-(tert-butylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5104779.png)
![ethyl 4-{[1-(4-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5104781.png)


